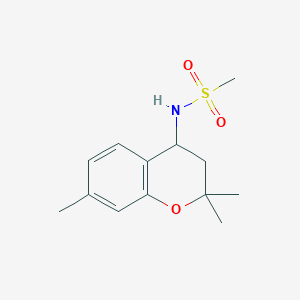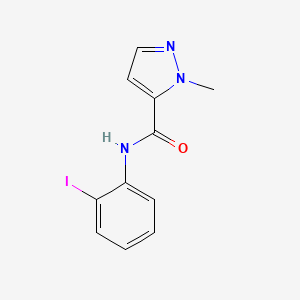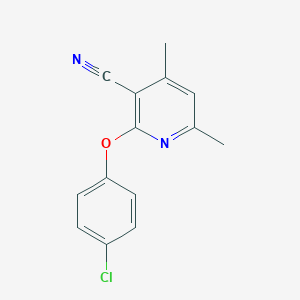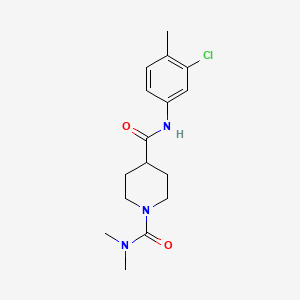
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as TMC-1, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood, but it is believed to act on various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of various neurotransmitters, including glutamate and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. This compound can also improve mitochondrial function, which is important for cellular energy production. In addition, this compound can increase the expression of various neuroprotective proteins and reduce the expression of pro-inflammatory proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide in lab experiments is its neuroprotective effects. It can prevent neuronal death and improve cognitive function in animal models, which can be useful in studying neurodegenerative diseases and cognitive disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One direction is to further investigate the mechanism of action and signaling pathways involved in its neuroprotective effects. Another direction is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases and cognitive disorders. Additionally, it would be interesting to explore the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound can improve cognitive function and memory in animal models and has various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2,7-trimethylchroman-4-one with methanesulfonyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain this compound in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9-5-6-10-11(14-18(4,15)16)8-13(2,3)17-12(10)7-9/h5-7,11,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFZRAHTUBYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)

![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)


![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)